molecular formula C14H20O3S B13520408 Hept-6-en-1-yl 4-methylbenzene-1-sulfonate

Hept-6-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No.: B13520408
M. Wt: 268.37 g/mol
InChI Key: FRTKGVCMGQMTNU-UHFFFAOYSA-N
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Description

Hept-6-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that features a hept-6-en-1-yl group attached to a 4-methylbenzene-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hept-6-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of hept-6-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Hept-6-en-1-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Products may include epoxides or diols.

    Reduction: Products may include alkanes or alcohols.

Scientific Research Applications

Hept-6-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hept-6-en-1-yl 4-methylbenzene-1-sulfonate involves its ability to act as a substrate in nucleophilic substitution reactions. The sulfonate group serves as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This mechanism is crucial in various synthetic transformations and biological processes .

Comparison with Similar Compounds

Uniqueness: Hept-6-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a hept-6-en-1-yl group and a 4-methylbenzene-1-sulfonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

hept-6-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H20O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h3,8-11H,1,4-7,12H2,2H3

InChI Key

FRTKGVCMGQMTNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC=C

Origin of Product

United States

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